molecular formula C10H10O4 B13132885 Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate

Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate

Cat. No.: B13132885
M. Wt: 194.18 g/mol
InChI Key: MSCJSEHGUODTKP-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate is an organic compound with the molecular formula C10H10O4 It is a derivative of acetophenone and is characterized by the presence of a hydroxy group at the 4-position and a methyl group at the 2-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate typically involves the esterification of 4-hydroxy-2-methylacetophenone with methyl oxalyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process. the reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.

    Reduction: Formation of 4-hydroxy-2-methylphenylmethanol.

    Substitution: Formation of 4-halo-2-methylphenyl derivatives.

Scientific Research Applications

Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in the observed biological effects.

Comparison with Similar Compounds

Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate can be compared with other similar compounds, such as:

    4-Hydroxy-2-methylacetophenone: Lacks the ester group, making it less reactive in certain chemical reactions.

    Methyl 2-(4-hydroxyphenyl)-2-oxoacetate: Lacks the methyl group, which can affect its steric and electronic properties.

    Methyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate: Contains a methoxy group instead of a hydroxy group, altering its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate

InChI

InChI=1S/C10H10O4/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2/h3-5,11H,1-2H3

InChI Key

MSCJSEHGUODTKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)C(=O)OC

Origin of Product

United States

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